Strontium phosphate

描述

属性

CAS 编号 |

7446-28-8 |

|---|---|

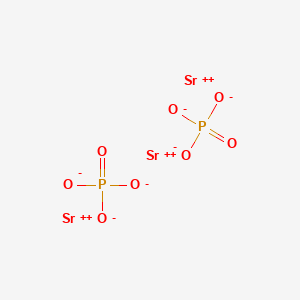

分子式 |

H3O4PSr |

分子量 |

185.62 g/mol |

IUPAC 名称 |

tristrontium;diphosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI 键 |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |

规范 SMILES |

OP(=O)(O)O.[Sr] |

其他CAS编号 |

14414-90-5 7446-28-8 |

相关CAS编号 |

18266-28-9 |

同义词 |

13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |

产品来源 |

United States |

Synthesis and Advanced Fabrication Methodologies of Strontium Phosphate Materials

Hydrothermal Synthesis Techniques for Strontium Phosphate (B84403)

Hydrothermal synthesis is a wet chemical method that involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique is highly effective for synthesizing crystalline materials, including strontium phosphates, due to its ability to control nucleation and crystal growth under moderate conditions rsc.orgrsc.org.

Parameters Influencing Crystallinity and Morphology

The crystallinity and morphology of strontium phosphate materials synthesized via hydrothermal methods are significantly influenced by several key parameters. These include pH, reaction time, temperature, and the presence of dopants.

pH: The pH of the reaction mixture plays a critical role in phase evolution and the aspect ratio of strontium hydroxyapatite (B223615) (SrHAp) nanowires acs.orgacs.orgnih.gov. For strontium-doped hydroxyapatite (Sr-doped HAP), adjusting the pH to 10 has been shown to increase crystallinity bme.hu.

Reaction Time: Longer reaction times generally promote increased crystallinity in Sr-doped HAP samples bme.hu.

Temperature: Elevated temperatures, such as 180 °C, are commonly employed in hydrothermal processes to facilitate the synthesis of specific this compound phases like SrHAp nanowires acs.org.

The following table summarizes the influence of various parameters on the crystallinity and morphology of hydrothermally synthesized this compound materials:

| Parameter | Effect on Crystallinity | Effect on Morphology | Reference |

| pH | Increased crystallinity at pH 10 (Sr-doped HAP) | Influences phase evolution and aspect ratio (SrHAp nanowires) | acs.orgacs.orgbme.hu |

| Reaction Time | Increased crystallinity with longer times (Sr-doped HAP) | Not explicitly detailed, but affects overall crystal development | bme.hu |

| Temperature | Promotes crystalline phase formation | Enables synthesis of specific morphologies (e.g., nanowires at 180°C) | acs.org |

| Sr Doping (in HAp) | No significant change with increasing concentration | Increases lattice parameters and crystal size; can lead to needle-like morphology | bme.huresearching.cnresearching.cn |

Controlled Growth of One-Dimensional Nanostructures

Hydrothermal synthesis is a powerful technique for the controlled growth of one-dimensional (1D) nanostructures of strontium phosphates, such as nanowires and nanobelts acs.orgacs.orgnih.govcapes.gov.br. For instance, strontium hydroxyapatite (SrHAp) nanowires with high aspect ratios have been successfully synthesized by carefully controlling the growth conditions during the hydrothermal process acs.orgacs.orgnih.gov.

Specific examples include the hydrothermal synthesis of anorthic SrHPO4 nanobelts and hexagonal Sr10O(PO4)6 nanorods, which can be achieved without the need for additional surfactants as templates capes.gov.br. The underlying mechanism for the formation of these 1D nanostructures often involves the rapid release of stored chemical potential from a metastable phase, which subsequently promotes the anisotropic growth of the more stable strontium hydroxyapatite nanostructures acs.orgacs.org. The precise control over the pH and the phases present before heating are crucial factors that directly influence the resulting aspect ratio of the nanostructures acs.orgacs.orgnih.gov.

Microwave-Assisted Hydrothermal Routes for Porous Architectures

Microwave-assisted hydrothermal methods offer significant advantages for the rapid synthesis of this compound materials, particularly for creating porous architectures. This technique leverages microwave heating to achieve faster reaction times and more uniform heating compared to conventional hydrothermal methods nih.govresearchgate.netmdpi.com.

This approach has been successfully employed for the synthesis of strontium (Sr)-doped amorphous calcium phosphate porous microspheres (SrAPMs) nih.govresearchgate.net. These SrAPMs exhibit a mesoporous structure and a relatively high specific surface area, which are beneficial for various applications nih.govresearchgate.net. For example, using fructose (B13574) 1,6-bisphosphate as an organic phosphorus source in a microwave-hydrothermal method enabled the synthesis of SrAPMs with desirable porous characteristics nih.govresearchgate.net. The efficiency of microwave heating can dramatically reduce the synthesis time, transforming processes that traditionally require tens of hours into just one hour, as demonstrated in the synthesis of hydroxyapatite nanowires mdpi.com.

Sol-Gel Processing of this compound-Based Glasses and Ceramics

Sol-gel processing is a versatile wet chemical method widely utilized for the fabrication of this compound-based glasses and ceramics. This low-temperature synthesis route offers superior control over purity, homogeneity, and morphology of the final materials elsevier.escore.ac.ukrsc.org. The process typically involves two main phases: the formation of a colloidal solution (sol) through hydrolysis and condensation of precursors, followed by the formation of a rigid, interconnected network (gel) via polycondensation elsevier.escore.ac.ukrsc.org.

Formation of Mesoporous this compound Structures

The sol-gel method, particularly when combined with supramolecular templating, is highly effective in producing mesoporous this compound structures. Non-ionic triblock copolymers, such as Pluronic P123, are commonly employed as templating agents to direct the formation of an extended porous network frontiersin.orgx-mol.netresearchgate.netmdpi.com.

These mesoporous materials are characterized by their high surface areas, large pore volumes, and inherent porosity, which can be tailored by controlling the solution-based chemistry during the synthesis frontiersin.orgx-mol.netresearchgate.net. For instance, mesoporous strontium-doped hydroxyapatite (SrHAp) nanoparticles have been synthesized via the sol-gel process using cetyltrimethylammonium bromide (CTAB) as a template reagent mdpi.com. Research indicates that increasing the strontium concentration in certain sol-gel derived bioactive glasses can lead to a decrease in the average pore size rsc.org.

Precursor Chemistry and Gelation Kinetics

The selection of precursors and the understanding of gelation kinetics are fundamental to successful sol-gel processing of this compound materials. Precursors typically include metal alkoxides or various organic and inorganic salts rsc.org.

Common precursors for sol-gel synthesis of phosphate-based glasses include tetraethyl orthosilicate (B98303) (TEOS) for the silica (B1680970) source, calcium nitrate (B79036) tetrahydrate for calcium, and triethyl phosphate (TEP) or n-butyl phosphate as phosphorus sources core.ac.ukpreprints.org. Strontium nitrate or strontium acetate (B1210297) are frequently used to introduce strontium into the material elsevier.esfrontiersin.orgmdpi.com.

The gelation kinetics, which dictate the rate at which the sol transforms into a gel, are influenced by factors such as pH. For example, the addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH) can decrease the gelation time researchgate.net. The reactivity of the chosen precursors is also critical; highly reactive phosphorus precursors like phosphoric acid can lead to undesirable precipitation rather than controlled gelation core.ac.uk. The hydrolysis and polycondensation reactions are the core chemical processes that govern the formation of the gel network elsevier.esrsc.org.

Solid-State Reaction Synthesis of this compound Compounds

Solid-state reaction is a widely employed high-temperature method for synthesizing this compound and strontium-substituted calcium phosphates. This conventional approach involves the direct reaction of solid precursors at elevated temperatures.

Typically, the synthesis process begins with the thorough mixing of powdered starting materials, such as strontium carbonate (SrCO₃), diammonium hydrogen phosphate ((NH₄)₂HPO₄), calcium nitrate tetrahydrate, strontium nitrate, or phosphoric acid mdpi.comtandfonline.comjmaterenvironsci.comgoogle.comacs.org. These mixtures are often ground to ensure homogeneity, pressed into pellets, and then subjected to calcination at high temperatures, ranging from 900°C to 1400°C, for several hours tandfonline.comjmaterenvironsci.comacs.org. For instance, α-strontium phosphate (α-Sr₃(PO₄)₂) can be obtained by the solid-state reaction of a mixture of strontium carbonate and ammonium phosphate in a 3:2 molar ratio, heated at 1200°C for 12 hours with a heating ramp of 7°C/min acs.org.

An alternative, more efficient route for fabricating nanosized strontium-substituted calcium phosphates is continuous microwave-assisted flow synthesis. This method involves propelling starting solutions, such as calcium nitrate (with strontium nitrate as the Sr²⁺ ion source) and diammonium hydrogen phosphate, into a T-piece. The pH of both solutions is maintained above 10 before the reaction, which then proceeds within a Teflon coil set in a microwave oven for approximately 5 minutes mdpi.com.

Phase Formation and Transformation Mechanisms

The solid-state synthesis of this compound compounds can lead to the formation of various crystalline phases, including strontium phosphosilicate apatite, α-strontium phosphate (α-Sr₃(PO₄)₂), and β-strontium hydrogen phosphate (β-SrHPO₄) tandfonline.comgoogle.comacs.orgresearchgate.net. Strontium substitution into calcium phosphate structures can also yield strontium-substituted hydroxyapatite (SrHA) and β-tricalcium phosphate (β-TCP) acs.orgnih.govmdpi.com.

Phase formation is significantly influenced by reaction conditions, particularly temperature and pH. For strontium hydrogen orthophosphate (SrHPO₄), also known as dibasic this compound, two distinct crystalline forms have been identified:

The alpha (α) form precipitates from solution reactions at temperatures of 40°C or higher, with the pH of the reacting solutions maintained between approximately 3 and 5 until the equivalence point is approached. This form typically exhibits small particle size, low BET surface area, and low bulk density google.com.

The beta (β) form precipitates at temperatures of 25°C or below, with the reaction pH ranging from approximately 5 to 7 until the equivalence point is approached. The β-form is characterized by larger particle size, significantly higher BET surface area, and higher bulk density compared to the α-form google.com.

Transformation mechanisms often involve intermediate phases. For example, the crystallization of β-SrHPO₄ can proceed through the initial formation of Sr₆H₃(PO₄)₅·2H₂O as an intermediate researchgate.net. In situ analyses have further shown that the reaction mechanism can evolve via the initial formation of amorphous this compound and Sr₅(PO₄)₃OH, which subsequently transforms into γ-SrHPO₄ researchgate.net.

In the solid-state synthesis of calcium phosphates, which can be strontium-substituted, specific decomposition and reaction pathways occur. For instance, calcium hydrogen phosphate (CaHPO₄) decomposes to calcium pyrophosphate (Ca₂P₂O₇) at around 439°C, and calcium carbonate (CaCO₃) produces calcium oxide (CaO) at 776°C. These products then react between 780°C and 1100°C to form β-Ca₃(PO₄)₂ elsevier.es. Further heating can induce phase transformations, such as the β→α phase transformation in tricalcium phosphate, which occurs at 1288°C, changing the crystalline network from rhombohedral to monoclinic elsevier.es. The synthesis method also plays a role, with mechanosynthesis potentially leading to different phase formations compared to high-temperature solid-state reactions jmaterenvironsci.com.

Table 1: Influence of Temperature and pH on SrHPO₄ Phase Formation

| SrHPO₄ Form | Precipitation Temperature | pH Range (until equivalence) | Particle Size | BET Surface Area | Bulk Density |

| Alpha (α) | ≥ 40°C | ~3–5 | Small | Low | Low |

| Beta (β) | ≤ 25°C | ~5–7 | Larger | Much Larger | Higher |

Influence of Dopants on Solid-State Reaction Outcomes

The incorporation of dopants into this compound materials via solid-state reactions is a common strategy to tailor their structural, physical, and biological properties. Various elements, including silver (Ag⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and rare earth elements such as praseodymium (Pr³⁺), samarium (Sm³⁺), europium (Eu³⁺), dysprosium (Dy³⁺), yttrium (Y³⁺), and cerium (Ce³⁺), are frequently used as dopants tandfonline.comnih.govrsc.orguliege.bed-nb.inforesearchgate.netresearchgate.net.

Dopants can significantly influence the phase stability and crystallinity of strontium phosphates. For instance, magnesium (Mg²⁺) and strontium (Sr²⁺) doping can substitute calcium ions in the β-tricalcium phosphate (β-TCP) lattice, altering the strength of chemical bonds and lattice parameters uliege.be. This substitution can postpone the β→α phase transition upon heating, thereby increasing the thermal stability of the β-phase and enhancing the sinterability of TCP uliege.be. Strontium's presence, specifically, has been shown to stabilize α-TCP and delay its hydrolysis reaction into octacalcium phosphate and hydroxyapatite acs.org.

Silver substitution in strontium phosphosilicate apatite, achieved through high-temperature solid-state reactions, results in observable changes in diffraction and infrared (IR) spectra tandfonline.comnih.govnih.gov. Rare earth dopants, along with controlled crystallization processes, can enhance the luminescent properties of this compound glasses, yielding single phases like Sr(PO₃)₂ with heightened emission intensity d-nb.inforesearchgate.net. Yttrium (Y³⁺) doping in this compound-based glasses has been observed to depolymerize the phosphate network, leading to an increase in pyrophosphate species and a decrease in metaphosphate units. This structural alteration influences the material's density and optical band gap researchgate.net.

Beyond structural and optical properties, dopants also impact the morphology and mechanical performance of the synthesized materials. Doping can lead to an increase in the sintered relative density and compressive strength uliege.be. Strontium doping, in particular, can influence the crystal morphology of synthetic calcium phosphates, resulting in diverse forms such as plate, petaloid, pseudo-hexagonal, or highly symmetric hexagonal crystals, depending on the strontium concentration diva-portal.org. For example, increasing strontium concentration in starting solutions from 19% to 53% (at.%) can shift crystal morphologies from plate-petaloid to higher symmetric hexagonal crystals diva-portal.org. Furthermore, silver doping imparts antibacterial properties to strontium phosphosilicate apatite tandfonline.comnih.govnih.gov. The co-doping of strontium and zinc in phosphate bioceramics has been shown to confer multiple biological functions, including osteogenesis, angiogenesis, and immunomodulation, making them promising for bone tissue engineering applications rsc.org.

Table 2: Effects of Selected Dopants on this compound Materials

| Dopant | Material System | Key Effects on Properties |

| Sr²⁺ | β-TCP | Postpones β→α transition, increases thermal stability and sinterability uliege.be. Stabilizes α-TCP, delays hydrolysis acs.org. Influences crystal morphology (plate, petaloid, hexagonal) diva-portal.org. |

| Ag⁺ | Strontium Phosphosilicate Apatite | Provides antibacterial properties tandfonline.comnih.govnih.gov. Affects diffraction and IR spectra tandfonline.comnih.govnih.gov. |

| Mg²⁺ | β-TCP | Postpones β→α transition, increases thermal stability and sinterability uliege.be. |

| RE³⁺ (Pr³⁺, Sm³⁺, Eu³⁺, Dy³⁺) | This compound Glasses | Enhances luminescent properties, can yield single phases d-nb.inforesearchgate.net. |

| Y³⁺ | This compound Glasses | Depolymerizes phosphate network, increases pyrophosphate, decreases metaphosphate, affects density and optical band gap researchgate.net. |

| Zn²⁺ (co-doped with Sr²⁺) | Phosphate Bioceramics | Promotes osteogenesis, angiogenesis, immunomodulation rsc.org. |

Biomimetic and Bio-Inspired Synthesis Approaches

Biomimetic and bio-inspired synthesis approaches for this compound materials aim to replicate the intricate processes observed in natural biomineralization. The core principle of these strategies is to control the formation of inorganic minerals by utilizing organic templates, thereby achieving precise control over morphology, structure, and properties that mimic biological tissues like bone and teeth nih.govacs.orgresearchgate.netdovepress.commdpi.comresearchgate.netrsc.orgnih.govnih.govresearchgate.netmdpi.comnih.govacs.orgrsc.orgmednexus.orgmdpi.comnih.gov. This strategy allows for the creation of sophisticated bioinorganic formations using both natural and synthetic organic compounds nih.gov.

The essence of biomimetic design lies in identifying suitable organic templates that facilitate the controlled assembly of inorganic minerals rsc.org. These bio-macromolecules, such as collagen, gelatin, and various polysaccharides, serve as templates by providing functional groups that can chelate metal ions (like Ca²⁺ and Sr²⁺) and offer nucleation sites for mineral deposition nih.govmdpi.com.

Templated Mineralization Using Organic Matrices (e.g., Gelatin)

Organic matrices, particularly gelatin, are frequently employed as templates in the biomimetic synthesis of this compound composites. Gelatin's ability to be incorporated into the growing crystal structure and guide crystal morphology makes it a valuable matrix researchgate.netdovepress.comresearchgate.netrsc.orgnih.gov.

The mechanism involves the functional groups present in bio-macromolecules, such as the carboxylic groups (–COO⁻) of glutamic and aspartic acid sidechains. These groups attract and bind calcium (and presumably strontium) ions from the solution, subsequently attracting phosphate ions to form a connective mineral network and initiating nucleation nih.govmdpi.com.

Research findings illustrate this templating effect:

Strontium Hydrogen Phosphate/Gelatin Composites: These composites have been synthesized via single diffusion in gelatin, leading to the formation of distinct crystal morphologies, including arrow-like crystals and microspheres characterized by bundled nano-flakes and flower-like surface arrangements researchgate.netrsc.org. Infrared (IR) spectroscopy confirms the incorporation of gelatin into the strontium hydrogen phosphate crystals through CH₂ and amide I vibrations researchgate.net.

Gelatin-Modified Calcium/Strontium Phosphates: Precipitation of these materials in the presence of gelatin has shown promising pro-osteogenic reactions, indicating their potential as degradable bone substitute materials researchgate.netnih.gov.

Strontium Chitosan-Gelatin Composite Aggregates: These composites, fabricated via electrophoretic deposition (EPD), serve as effective organic-inorganic templates for biomineralization. In this system, chitosan (B1678972) plays a vital role in the branching growth of crystals, while gelatin guides the formation of composite spheres dovepress.com.

Cellulose (B213188) Acetate (CA)/Strontium Phosphate (SrP) Hybrid Coatings: These bioactive coatings have been successfully produced using a modified biomimetic method where strontium ions are used in place of calcium ions in a simulated body fluid (SBF). This approach results in SrP incorporation and increased coating porosity, favoring bone formation mdpi.com.

Table 3: Examples of Templated Mineralization Using Organic Matrices

| Organic Matrix | This compound Form/Composite | Key Morphological Outcomes/Observations |

| Gelatin | Strontium Hydrogen Phosphate/Gelatin Composites | Arrow-like crystals, microspheres with bundled nano-flakes, flower-like surface arrangements researchgate.netrsc.org. Gelatin incorporated into crystals researchgate.net. |

| Gelatin | Gelatin-Modified Calcium/Strontium Phosphates | Pro-osteogenic reactions researchgate.netnih.gov. |

| Chitosan-Gelatin | Strontium Chitosan-Gelatin Composite Aggregates | Chitosan aids branching growth, gelatin guides composite sphere formation dovepress.com. |

| Cellulose Acetate (CA) | CA/Strontium Phosphate (SrP) Hybrid Coatings | Increased coating porosity, SrP crystal formation, improved biocompatibility mdpi.com. |

Yeast-Regulated this compound Mineralization

Yeast-regulated biomimetic mineralization represents an innovative approach that leverages the metabolic capabilities of yeast cells to control the incorporation and distribution of strontium ions within phosphate materials. This method is particularly noted for its ability to act as a "smart doping apparatus" researchgate.netnih.govnih.govdocumentsdelivered.comresearchgate.net.

The underlying principle is based on the controllable biosorption of metallic ions by yeast cells during their metabolism. In this process, yeast cells are allowed to pre-adsorb strontium ions metabolically. Subsequently, these strontium-loaded yeast cells serve as a sacrificing template for the precipitation and calcination of a mineral shell researchgate.netnih.govnih.gov.

This pre-adsorption step is crucial as it enables the microorganism to enrich strontium ions within the inner part of the resulting microcapsules. This internal enrichment ensures a sustained and slow-release profile of the trace element from the microcapsule, which is highly desirable for biomedical applications researchgate.netnih.gov. Studies have demonstrated that this yeast-regulated process can precisely control the strontium-doped positions within calcium phosphate microcapsules researchgate.netnih.govnih.gov. Furthermore, strontium-doped calcium phosphate microcapsules fabricated through this method have been shown to promote the gene expressions of alkaline phosphatase (ALP) and Collagen-I, significantly higher than those observed with pure calcium phosphate microcapsules or solution-precipitated strontium-doped ones. This leads to the formation of three-dimensional (3D) cell-calcium phosphate microcapsule complexes with the potential to develop into bone-like tissues nih.govnih.gov.

Mimicry of Biological Mineralization Processes

The mimicry of biological mineralization processes in the synthesis of this compound materials is a sophisticated strategy aimed at reproducing the structural architecture and compositional complexity of natural bone and other hard tissues. This approach seeks to trigger biomimetic responses in synthetic materials, thereby enhancing their integration and functionality within biological systems acs.orgnih.govrsc.org. Natural biomineralization involves organisms precisely regulating the growth of inorganic minerals to form biominerals with unique layered structures, such as those found in bones and teeth rsc.org.

Key examples of this mimicry include:

Strontium-Substituted Calcium Phosphate Nanotubes: An innovative strategy involves using track-etched membranes as physical confinement to produce collagen-free strontium-substituted calcium phosphate (CaP) nanotubes. These nanotubes are designed to mimic the building blocks of bone, specifically the mineralized collagen fibrils, in terms of diameter and the structure of bioapatite. The synergistic effect of Sr²⁺ ions and confinement contributes to the stabilization of amorphous strontium CaP nanotubes acs.orgnih.gov.

Biomimetic Triphasic Strontium-Substituted Calcium Phosphate Powders: These powders can be prepared by wet precipitation methods, utilizing biogenic sources such as cuttlefish bone as a natural source of calcium carbonate (CaCO₃). This approach allows for the creation of materials that closely resemble the mineral phase of natural bone nih.gov.

Strontium-Doped Hydroxyapatite Mineralization of Fibrillar Collagen: The polymer-induced liquid precursor (PILP) process is employed for the biomimetic mineralization of fibrillar collagen with strontium-doped hydroxyapatite (HA). This method allows for the unique formation of intrafibrillar minerals, where the doping of strontium alters the crystal lattice of HA and can inhibit the degree of mineralization in a concentration-dependent manner researchgate.net. The resulting strontium-doped HA nanocrystals are aligned in the acs.org direction, providing structural characteristics relevant to natural hard tissues researchgate.net.

Hybrid Composite SrP-Based Coatings: To mimic the inorganic phase of mineralized bone, this compound (SrP) is incorporated into hybrid coatings (e.g., cellulose acetate/SrP) using biomimetic methods. This involves replacing calcium ions with strontium ions in simulated body fluid (SBF) to induce SrP nucleation and growth, enhancing the osteogenesis properties of the material mdpi.com.

Bioinspired Strontium-Doped Magnesium Phosphate Cement (SMPC): A precursor method has been developed for the large-scale synthesis of SMPC. The precursor (P-SMP) is generated by mixing magnesium hydroxide, strontium hydroxide, and phosphoric acid. This bioinspired approach aims to produce materials with adaptable shapes, suitable for repairing bone defects of various geometries nih.gov.

These biomimetic strategies highlight a profound understanding of natural mineralization, enabling the design and synthesis of advanced this compound materials with tailored properties for diverse applications, particularly in regenerative medicine.

Table 4: Mimicry of Biological Mineralization Processes

| Mimicry Target/Process | This compound Material/Approach | Key Outcome/Mimicked Feature |

| Mineralized Collagen Fibrils (Bone) | Strontium-Substituted CaP Nanotubes using Track-Etched Membranes | Collagen-free nanotubes mimicking fibril diameter and bioapatite structure; stabilization of amorphous Sr-CaP nanotubes acs.orgnih.gov. |

| Biogenic Calcium Source | Biomimetic Triphasic Sr-Substituted CaP Powders from Cuttlefish Bone | Materials resembling natural bone mineral phase nih.gov. |

| Intrafibrillar Mineralization | Sr-Doped HA Mineralization of Fibrillar Collagen (PILP process) | Unique intrafibrillar mineral formation; Sr alters HA crystal lattice; acs.org alignment of Sr-doped HA nanocrystals researchgate.net. |

| Bone Mineral Phase | SrP Incorporation in Hybrid Coatings (e.g., CA/SrP) | SrP nucleation and growth by replacing Ca²⁺ with Sr²⁺ in SBF, enhancing osteogenesis mdpi.com. |

| Bone Defect Repair | Bioinspired Sr-Doped Magnesium Phosphate Cement (Precursor Method) | Adaptable material for various bone defect shapes; synergistic Sr/Mg ion release nih.gov. |

Advanced Additive Manufacturing Techniques for this compound Scaffolds

Additive manufacturing (AM), commonly known as 3D printing, has revolutionized the fabrication of complex and patient-specific scaffolds for bone tissue engineering. These techniques offer unparalleled control over scaffold architecture, including porosity, pore size, and interconnectivity, which are critical for facilitating cell infiltration, nutrient transport, and new bone formation. When applied to this compound or strontium-incorporated ceramic materials, AM enables the creation of highly functional constructs.

3D Printing of Strontium-Incorporated Ceramic Scaffolds

Various 3D printing technologies have been adapted for the fabrication of strontium-incorporated ceramic scaffolds, each offering distinct advantages in terms of resolution, material versatility, and mechanical properties.

Digital Light Processing (DLP) is a prominent technique used for creating strontium-incorporated β-tricalcium phosphate (Sr-TCP) bioceramic triply periodic minimal surface (TPMS) structured scaffolds. This method has successfully produced scaffolds with high porosity, reaching up to 80%, while maintaining an enhanced compressive strength of 1.44 MPa. researchgate.netsciopen.com DLP is recognized for its ability to achieve high resolution and accuracy in ceramic printing. researchgate.net

Lithography-based Ceramic Manufacturing (LCM) is another method employed for 3D printing tricalcium phosphate (TCP) implants, allowing for precise control over internal scaffold geometry and porosity suitable for bone growth. mdpi.com

Extrusion-based printing , such as robocasting or direct ink writing, is utilized for fabricating Sr-doped biphasic calcium phosphate (BCP) scaffolds. This technique involves extruding a ceramic-based ink with reproducible printability and storability, followed by sintering to achieve the desired mechanical properties. researchgate.net

The three-dimensional powder printing technique (3DPP) has been explored for manufacturing strontium-substituted magnesium phosphate scaffolds. Studies have demonstrated that these scaffolds can achieve moderate mechanical properties, with compressive strengths of 36.7 MPa, bending strengths of 24.2 MPa, and tensile strengths of 10.7 MPa. nih.gov

Other techniques include Selective Laser Sintering (SLS) , used for composite scaffolds incorporating strontium-loaded materials accscience.com, and melt-blending filament in motor-assisted microsyringe (MAM) , which has been used to print 3D strontium hydroxyapatite (SrHAp)/polycaprolactone (PCL) composite scaffolds. These SrHAp/PCL scaffolds exhibited sustained release of strontium and calcium ions, promoting cell proliferation and differentiation, and significantly enhancing bone regeneration in vivo. frontiersin.org

The following table summarizes key findings related to 3D printing techniques for strontium-incorporated ceramic scaffolds:

Table 1: 3D Printing Techniques for Strontium-Incorporated Ceramic Scaffolds

| Printing Technique | Material System | Key Properties/Findings | Source |

| Digital Light Processing (DLP) | Strontium-incorporated β-Tricalcium Phosphate (Sr-TCP) | 80% porosity, 1.44 MPa compressive strength; excellent bioactivity. | researchgate.netsciopen.com |

| Lithography-based Ceramic Manufacturing (LCM) | Tricalcium Phosphate (TCP) | Controlled porosity suitable for bone growth. | mdpi.com |

| Extrusion-based (Robocasting) | Strontium-doped Biphasic Calcium Phosphate (BCP) | Reproducible printability, controlled phase transformation. | researchgate.net |

| Three-dimensional Powder Printing (3DPP) | Strontium-substituted Magnesium Phosphate | Compressive strength: 36.7 MPa; Bending strength: 24.2 MPa; Tensile strength: 10.7 MPa. | nih.gov |

| Melt-blending filament in MAM | Strontium Hydroxyapatite (SrHAp)/Polycaprolactone (PCL) | Sustained Sr/Ca ion release, enhanced cell proliferation/differentiation, improved in vivo bone regeneration. | frontiersin.org |

Design and Fabrication of Triply Periodic Minimal Surface Structures

Triply Periodic Minimal Surface (TPMS) structures represent a class of complex, interconnected porous architectures that are highly desirable for bone tissue engineering due to their unique geometric properties. TPMS are defined as infinite, non-self-intersecting 3D periodic surfaces with zero mean curvature. nih.gov These structures offer advantages such as high surface area-to-volume ratio, interconnected porosity, and tunable mechanical properties, which are crucial for mimicking the hierarchical structure of natural bone and facilitating biological processes like cell migration, nutrient supply, and waste removal. nih.govjcu.edu.au

The fabrication of TPMS structures for strontium-incorporated biomaterials primarily leverages advanced 3D printing techniques. As mentioned, Digital Light Processing (DLP) has been successfully used to create strontium-incorporated β-tricalcium phosphate (Sr-TCP) bioceramic TPMS scaffolds. researchgate.netsciopen.com Researchers have explored various types of TPMS structures, including Gyroid, Diamond, Primitive (Schwarz P), Lidinoid, and Split-P, to investigate their impact on scaffold performance. nih.govjcu.edu.au

Research findings highlight the influence of TPMS design on the mechanical and biological characteristics of scaffolds:

For instance, Sr-TCP TPMS scaffolds fabricated by DLP demonstrated a porosity of 80% and a compressive strength of 1.44 MPa, indicating a significant mechanical breakthrough for porous scaffolds. researchgate.netsciopen.com

Studies comparing different TPMS geometries have shown that Gyroid structures often exhibit higher permeability compared to Primitive and Diamond units at similar porosity levels (e.g., 55% porosity). nih.gov This higher permeability can be beneficial for fluid flow and nutrient transport within the scaffold.

In terms of mechanical strength, Split-P architectures have been reported to achieve higher compression strengths (ranging from 15 to 25 MPa) compared to other TPMS types like Gyroid and Lidinoid, although they may offer less surface area for bone apatite precipitation. Conversely, Gyroid and Lidinoid structures have shown higher quantities of bone apatite precipitation, suggesting better bioactivity. jcu.edu.au

The ability to precisely design and fabricate TPMS structures with strontium-incorporated materials allows for the optimization of scaffolds to meet specific requirements for bone regeneration, balancing mechanical support with biological functionality.

The following table provides detailed research findings on various TPMS structures for bone tissue engineering:

Table 2: Properties of Triply Periodic Minimal Surface (TPMS) Structures in Scaffolds

| TPMS Structure Type | Material System (Example) | Key Properties/Findings | Source |

| Gyroid | Strontium-incorporated β-TCP | High porosity (80%), 1.44 MPa compressive strength (via DLP). | researchgate.netsciopen.com |

| Gyroid, Diamond, Primitive | General TPMS scaffolds | Gyroid shows higher permeability than Primitive and Diamond at 55% porosity. | nih.gov |

| Gyroid, Lidinoid, Split-P | Hydroxyapatite (HAp) | Split-P: 15-25 MPa compression strength, least surface area for apatite. Gyroid/Lidinoid: highest apatite precipitation. | jcu.edu.au |

Advanced Structural and Material Characterization of Strontium Phosphate

Crystalline Structure Analysis

The arrangement of atoms within a material dictates many of its fundamental properties. For strontium phosphate (B84403), understanding its crystalline structure is paramount.

High-resolution X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases present in a strontium phosphate sample. lew.roscientific.net By analyzing the diffraction pattern, researchers can confirm the presence of specific this compound phases, such as Sr₃(PO₄)₂ or SrHPO₄. sci-hub.seresearchgate.netnih.gov The positions of the diffraction peaks are used to refine the lattice parameters—the dimensions of the unit cell—with high precision. lew.ronih.gov

For instance, studies on strontium-substituted hydroxyapatite (B223615) have shown a linear correlation between the amount of strontium incorporated and the resulting lattice parameters. lew.ro In some cases, XRD analysis has revealed the presence of secondary phases, such as Sr₃(PO₄)₂, alongside the primary strontium hydroxyapatite phase. lew.ro The sharpness and intensity of the XRD peaks also provide an indication of the material's crystallinity. researchgate.net High-pressure synchrotron XRD experiments have been used to study the compressibility of strontium orthophosphate, Sr₃(PO₄)₂, yielding its isothermal bulk modulus. researchgate.net

| Compound | Crystalline System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| K₃Fe₂(PO₄)₃ | Monoclinic | C2/c | a = 16.293(2), b = 9.468(2), c = 16.704(2), β = 118.5(1)° | tubitak.gov.tr |

| K₀.₅Sr₁.₂₅Fe₂(PO₄)₃ | Cubic | P2₁3 | a = 9.798(8) | tubitak.gov.tr |

| Sr(PO₃)₂ | Monoclinic | - | d-spacing: 3.67, 2.86, 2.07, 2.59 | d-nb.info |

Rietveld refinement is a powerful analytical method applied to XRD data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the different crystalline phases present in a mixture. iucr.orgresearchgate.net This technique is particularly useful for multiphase this compound materials. For example, in composites of Sr₁₀(PO₄)₆(OH)₂ and Sr₃(PO₄)₂, Rietveld refinement can determine the percentage of each phase. nih.govwindows.net

The refinement process can also yield precise lattice parameters and information about atomic positions within the crystal structure. acs.org It has been successfully used to confirm the purity of Sr₃(PO₄)₂ samples and to study the structure of novel strontium-based phosphates. acs.orgresearchgate.net The quality of the refinement is often assessed by factors such as the weighted profile R-factor (Rw). nih.gov

| Sample Composition | Sintering Temperature (°C) | Phase Composition | Refined Factors (Rw) | Reference |

|---|---|---|---|---|

| Eu³⁺: Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ | 750 | Sr₃(PO₄)₂ amount: 37% | - | windows.net |

| Eu³⁺: Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ | 950 | Sr₃(PO₄)₂ amount: 52% | - | windows.net |

| Sr₂₊ₓMg₃₋ₓP₄O₁₅ (x ∼ 0.36) | Room Temperature | Major phase with minor Mg₂P₂O₇ and Mg₃P₂O₈ impurities | - | researchgate.net |

Transmission Electron Microscopy (TEM) offers a direct visualization of the crystal structure at the nanoscale. nih.gov By passing a beam of electrons through an ultrathin sample, TEM can produce high-resolution images of the atomic lattice. This allows for the direct measurement of lattice fringes, which are the periodic lines corresponding to the atomic planes in the crystal.

Morphological analysis by TEM has shown that poorly crystalline hydroxyapatite formed from amorphous calcium phosphate consists of nanometer-sized particles connected in spherical aggregates. akjournals.com In studies of strontium-substituted hydroxyapatite, TEM has been used to observe the plate-like morphology of the crystals. researchgate.net Selected area electron diffraction (SAED), a technique often coupled with TEM, provides diffraction patterns from very small regions of the sample, which can be used to identify the crystal structure of individual nanoparticles. researchgate.net

Morphological and Surface Topography Investigations

The external shape, size, and surface features of this compound particles and coatings are critical for their performance in various applications.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of materials. nih.govcambridge.org It provides detailed three-dimensional-like images of the sample surface. In the context of this compound, SEM analysis has been used to characterize the morphology of coatings, revealing features such as uniform distribution and consistent roughness. impactfactor.org

SEM has been employed to study this compound coatings on magnesium alloys, showing that the morphology can range from discrete plate-like crystals to a more compact structure depending on the treatment time. nih.govcapes.gov.br For this compound powders, SEM images have shown agglomerates of non-uniform, biscuit-like nanoflakes or stone-like structures. physchemres.orgstmjournals.com When used in composites, the particle size and shape can be influenced by processing parameters like annealing temperature. nih.govwindows.net

| Sample Type | Observed Morphology | Reference |

|---|---|---|

| SrSn(PO₄)₂ Nanopowder | Agglomerates of non-uniform biscuit-like nano flakes | physchemres.org |

| Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ Composite | Asymmetrical, elongated, and aggregated particles | nih.govresearchgate.net |

| This compound Coating on Magnesium | Uniformly distributed coating with consistent roughness | impactfactor.org |

| (CaₓSr₁₋ₓ)HPO₄·nH₂O | Platy microcrystals transforming to nanosheets with increasing Sr | cambridge.org |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographic images of a sample's surface. nih.gov It is particularly useful for quantifying surface roughness at the nanoscale. mdpi.com

Studies on this compound-chitosan coated magnesium have shown that the coating decreases the surface roughness compared to the uncoated substrate. wjoud.com In contrast, other research on this compound coatings on magnesium indicated an increase in surface roughness. impactfactor.org For strontium-substituted hydroxyapatite coatings, AFM has revealed that increased strontium content leads to increased surface roughness. nih.gov The roughness values, such as the average roughness (Sa) and root-mean-square roughness (Sq), can be precisely calculated from AFM data. mdpi.com

| Coating Material | Substrate | Surface Roughness (Ra/Sa) | Reference |

|---|---|---|---|

| This compound-Chitosan | Magnesium | Decreased compared to uncoated Mg | wjoud.com |

| This compound | Magnesium | 2.5 µm | impactfactor.org |

| Calcium-Strontium-Zinc-Phosphate | Titanium | 11.1 ± 0.4 nm (bare Ti) | sci-hub.se |

| Strontium Apatite/Graphene Oxide (6% GO) | Magnesium | Sa = 0.533 µm | mdpi.com |

Chemical Composition and Elemental Distribution Analysis

Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), is a powerful analytical technique frequently coupled with scanning electron microscopy (SEM) to perform elemental analysis on a sample. bruker.com When a sample is bombarded by the electron beam in an SEM, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of their elemental identity. bruker.com The EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance.

In the characterization of this compound, EDS is invaluable for confirming the presence of the primary constituent elements: strontium (Sr), phosphorus (P), and oxygen (O). physchemres.orgphyschemres.orgphyschemres.org Beyond simple identification, its key strength lies in elemental mapping. This function scans the electron beam across a specified area of the sample to generate maps that visualize the distribution of each element. jst.go.jpmdpi.com

Research findings demonstrate that EDS mapping confirms the regular and homogeneous distribution of elements in hydrothermally synthesized this compound composites. windows.netresearchgate.net In studies of strontium-substituted calcium phosphate coatings, EDS analysis has been used to quantify the elemental percentages, providing data on the success of the substitution. mdpi.comimpactfactor.org For instance, analysis of a this compound coating on a magnesium substrate revealed a composition of approximately 40% Sr, 35% P, and 20% O. impactfactor.org Similarly, EDS analysis of strontium-doped phosphate-based sol-gel glasses can confirm the successful incorporation of strontium into the glass matrix and determine the final composition of the material. frontiersin.org

The data below, derived from studies on strontium-phosphate-based materials, illustrates typical elemental compositions as determined by EDS.

| Sample Description | Strontium (Sr) wt% | Phosphorus (P) wt% | Calcium (Ca) wt% | Oxygen (O) wt% | Source |

| Cellulose (B213188) Acetate (B1210297) with 7-day SrP treatment (CA7dSrP) | 1.7 | 0.7 | - | Present | mdpi.com |

| Cellulose Acetate with 14-day SrP treatment (CA14dSrP) | 1.5 | 0.5 | - | Present | mdpi.com |

| This compound Coating on Magnesium | 40 | 35 | - | 20 | impactfactor.org |

| Strontium-doped Phosphate Glass (MPG-Sr1) | Present | 45.3 (as P₂O₅ mol%) | 35.7 (as CaO mol%) | Present | frontiersin.org |

Note: The table presents data from different material forms and compositions to illustrate the application of EDS. Direct comparison between samples may not be appropriate.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Bulk Composition

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical method used for the determination of the bulk elemental composition of a material. epa.govmikrolabor.com The technique involves introducing a sample, typically in a liquid form after acid digestion, into an inductively coupled argon plasma. fda.gov The extremely high temperature of the plasma (6,000 to 10,000 K) excites the atoms of the elements within the sample, causing them to emit light at their characteristic wavelengths. mikrolabor.com The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample.

ICP-AES is employed in the analysis of this compound to obtain precise quantitative data on the elemental concentrations, which is crucial for verifying stoichiometry and determining the exact ratio of strontium to phosphorus (Sr/P). This is particularly important in the synthesis of strontium-substituted calcium phosphates, where ICP-AES can accurately confirm the degree of strontium substitution for calcium. mdpi.com

For example, in the synthesis of strontium-substituted β-tricalcium phosphate (β-TCP) ceramics, ICP-OES is used to confirm that the chemical composition of the final product matches the targeted formulas, such as Ca₂.₉Sr₀.₁(PO₄)₂ and Ca₂.₅Sr₀.₅(PO₄)₂. mdpi.com This level of accuracy is essential for establishing structure-property relationships, as even slight deviations in the bulk composition can significantly influence the material's biological and chemical behavior. The method is applicable to a wide range of elements, including strontium, phosphorus, calcium, and sodium, making it a comprehensive tool for analyzing complex phosphate-based biomaterials. vito.be

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the molecular structure and chemical bonding within this compound. Methods like Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information on the vibrational modes of chemical bonds and the electronic states of atoms, which are critical for understanding the material's structural integrity and surface chemistry.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups and chemical bonds present in a material. nih.gov The method is based on the absorption of infrared radiation by a sample, which causes the molecules to vibrate at specific frequencies corresponding to their unique chemical bonds. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups. mdpi.com

In the analysis of this compound, FTIR is essential for identifying the characteristic vibrational modes of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups. rsc.orgresearchgate.net The vibrations of the PO₄³⁻ tetrahedron are the primary features in the spectrum. These include symmetric and asymmetric stretching and bending modes. For instance, asymmetric stretching vibrations (ν₃) of the P-O bonds in the PO₄³⁻ group are typically observed in the 1000–1120 cm⁻¹ range, while symmetric stretching (ν₁) appears around 960-997 cm⁻¹. physchemres.orgmdpi.com Bending modes (ν₄ and ν₂) are found at lower wavenumbers, generally between 400 and 650 cm⁻¹. mdpi.comrsc.org

The presence of bands related to P-O-H bending (around 1200-1400 cm⁻¹) and P-O(H) stretching (around 877 cm⁻¹) can confirm the formation of strontium hydrogen phosphate (SrHPO₄). rsc.org Furthermore, FTIR can detect the presence of pyrophosphate groups (P₂O₇⁴⁻), often identified by vibrations of P-O-P bridges. d-nb.info The table below summarizes key FTIR absorption bands observed for various forms of this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound Context | Source |

| ~3430 | H₂O Bending / O-H Stretching | Strontium Hydrogen Phosphate | rsc.org |

| 1650-1719 | H⁺-PO₄³⁻ contact vibration | Strontium Hydrogen Phosphate | rsc.org |

| 1200-1400 | In-plane P-O-H bending | Strontium Hydrogen Phosphate | rsc.org |

| 1009-1131 | Asymmetric stretching (ν₃) of PO₄³⁻ | Strontium Tin Phosphate, Strontium Hydrogen Phosphate | physchemres.orgrsc.org |

| 991-997 | Symmetric stretching (ν₁) of PO₄³⁻ | Strontium Tin Phosphate, Strontium Hydrogen Phosphate | physchemres.orgrsc.org |

| ~877 | Symmetric stretching of P-O(H) | Strontium Hydrogen Phosphate | rsc.org |

| 701-800 | Symmetric stretching of P-O-P | This compound Glass | d-nb.info |

| 438-667 | Bending modes (ν₂, ν₄) of PO₄³⁻ | Strontium Tin Phosphate, Strontium Hydrogen Phosphate | physchemres.orgrsc.org |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of molecules, complementing FTIR analysis. aphrc.org The technique involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light, known as Raman shifts, correspond to the vibrational frequencies of the bonds within the material. researchgate.net Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, which may be weak or absent in FTIR spectra.

For this compound, Raman spectroscopy is used to investigate the structure of the phosphate network. acs.org The spectra of crystalline strontium phosphates, such as Sr₃(PO₄)₂, show sharp and well-defined bands corresponding to the internal modes of the PO₄³⁻ tetrahedral units. acs.org The symmetric stretching vibration (ν₁) of the PO₄³⁻ group typically produces a very strong and sharp band around 985 cm⁻¹. acs.org Asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also observed at different frequencies. aphrc.orgtandfonline.com

In amorphous systems like strontium borophosphate glasses, Raman spectroscopy is instrumental in studying the network connectivity and the depolymerization of the glass structure upon the addition of modifiers like SrO. researchgate.netacs.org The technique can distinguish between different phosphate units, such as orthophosphate (isolated PO₄³⁻), pyrophosphate (P₂O₇⁴⁻), and metaphosphate chains. acs.org The table below presents typical Raman bands observed for this compound compounds and their assignments.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Compound Context | Source |

| 1050-1200 | Symmetric stretching of phosphate tetrahedra with non-bridging oxygens (νs(PO₂)) | Strontium Borophosphate Glass | acs.org |

| 985 | Strong symmetric stretching (ν₁) of PO₄³⁻ | Strontium Borophosphate Glass | acs.org |

| 430-558 | Bending vibrations of phosphate tetrahedra | Strontium Borophosphate Glass | acs.org |

| 323 | Lattice vibrations | Strontium Borophosphate Glass | acs.org |

Note: The assignments are based on studies of strontium borophosphate glasses and may vary for pure crystalline this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.ukntu.edu.tw XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. acs.org

In the context of this compound, XPS is crucial for characterizing the surface chemistry, which is often the primary interface for biological or chemical interactions. The technique can determine the oxidation states of strontium, phosphorus, and oxygen on the material's surface. For example, analysis of strontium-based perovskites using XPS allows for the differentiation of chemical environments, even for an element like strontium that is common to different oxide phases in a heterostructure. epj-conferences.org

High-resolution XPS spectra of the core levels of the constituent elements (e.g., Sr 3d, P 2p, O 1s) provide detailed chemical state information. The binding energy of a core electron is sensitive to the local chemical environment of the atom. Shifts in these binding energies, known as chemical shifts, can be used to identify different oxidation states or bonding configurations. For instance, XPS has been used to show that in strontium-substituted hydroxyapatite, Sr can substitute for Ca in the apatite lattice. mdpi.com It has also been employed to demonstrate the formation of titanium phosphate on the surface of hydroxyapatite after exposure to titanium ions, a finding relevant to understanding the interface of implants. nih.gov

| Element (Core Level) | Typical Binding Energy (eV) | Chemical State Information | Source |

| Sr 3d | ~133.6 | Provides information on the oxidation state and chemical environment of strontium atoms. Can be used to distinguish between different strontium-containing phases. | epj-conferences.org |

| P 2p | ~133 | Identifies the chemical state of phosphorus, typically as phosphate (PO₄³⁻), pyrophosphate, or other phosphate species. | bris.ac.uk |

| O 1s | ~531 | Reveals information about oxygen bonding, distinguishing between oxygen in the phosphate lattice, hydroxyl groups, or adsorbed water. | - |

| Ca 2p | ~347 | Used in strontium-substituted calcium phosphates to analyze the calcium environment and confirm substitution. | nih.gov |

Note: Binding energies are approximate and can shift based on the specific chemical environment, sample charging, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS-NMR) for Local Structural Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments in this compound-based materials. libretexts.org Specifically, ³¹P Magic Angle Spinning (MAS) NMR provides detailed insights into the connectivity of phosphate tetrahedra in both crystalline and amorphous structures. mdpi.com The ³¹P isotropic chemical shift is highly sensitive to modifications in the local structure, making it a reliable probe for analyzing the effects of ion substitution, such as strontium for calcium in phosphate biomaterials. mdpi.com

In studies of strontium-substituted β-tricalcium phosphate (β-TCP), ³¹P MAS-NMR spectra reveal multiple resonances corresponding to different crystallographic phosphorus sites (P1, P2, P3). mdpi.com The spectrum of pure β-TCP typically shows three main broad resonances around 4.9, 1.5, and 0.3 ppm, along with shoulders at approximately 2.6, 0.8, and -0.5 ppm. mdpi.com The introduction of strontium ions, which preferentially substitute calcium at specific sites (like the Ca(4) site), induces changes in these chemical shifts, providing evidence of the local structural alterations. mdpi.com

For phosphate-based glasses, ³¹P MAS-NMR is used to quantify the different phosphate network species, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting a PO₄ tetrahedron to neighboring phosphate units. mdpi.comresearchgate.net Research on titanium-stabilised phosphate-based glasses containing strontium has identified peaks corresponding to Q¹ (metaphosphate chains), Q² (pyrophosphate), and Q³ species in the chemical shift ranges of -8.3 to -8.9 ppm, -23.6 to -25.7 ppm, and -33.6 to -34.2 ppm, respectively. researchgate.net Similarly, ³¹P MAS-NMR studies on mesoporous strontium-doped phosphate-based sol-gel glasses have been used to investigate the structure of the phosphate network. researchgate.net In complex mixed-network glasses like borophosphates, the ³¹P spectra can become very broad due to the numerous possible connections between phosphate and borate (B1201080) units, making analysis more challenging but also highlighting the intricate structural arrangements. mdpi.com

Thermal Behavior and Stability Studies

Thermal analysis techniques are crucial for determining the stability, decomposition pathways, and phase transitions of this compound compounds under controlled heating. egyankosh.ac.in

Thermogravimetric Analysis (TGA) for Decomposition and Phase Transitions

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability and decomposition. egyankosh.ac.in TGA curves for strontium hydrogen phosphate (SrHPO₄) typically show distinct decomposition zones. researchgate.net The initial weight loss is attributed to the removal of adsorbed surface water. researchgate.net

Studies comparing analytical-grade SrHPO₄ with SrHPO₄/gelatin composites have shown that the composites exhibit enhanced thermal stability. rsc.org While analytical-grade SrHPO₄ begins to degrade at 450 °C, the composite material's degradation is shifted to a higher temperature of 470 °C, which is likely due to strong interactions between the inorganic phosphate and the organic gelatin matrix. rsc.org The incorporation of strontium into other complex phosphate systems also significantly enhances thermal stability. For instance, in langbeinite-related phosphates, the substitution of potassium with strontium to form KSrFe₂(PO₄)₃ raises the melting point to over 1100 °C, a substantial increase from the 800 °C melting point of the non-strontium-containing K₃Fe₂(PO₄)₃. researchgate.net

TGA is typically performed by heating a small sample (e.g., 5-10 mg) in a controlled atmosphere, such as nitrogen, at a constant heating rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., from 30 °C to 700 °C or higher). rsc.orgacs.org

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. instrument-specialists.com This method is used to detect thermal events such as melting, crystallization, and glass transitions. instrument-specialists.comtorontech.com DSC provides qualitative and quantitative information on physical and chemical changes involving endothermic or exothermic processes. tainstruments.com

In the analysis of complex strontium- and iron-containing phosphates, Differential Thermal Analysis (DTA), a technique closely related to DSC, has been used to identify melting points and phase transitions. researchgate.net These analyses revealed that the thermal properties and crystallization behavior are dependent on the specific composition. researchgate.net The data showed that the melting point of a langbeinite-type phase K₁.₅Sr₀.₇₅Fe₂(PO₄)₃ is 1084 °C, while the highly stable KSrFe₂(PO₄)₃ phosphate melts at a temperature exceeding 1100 °C. researchgate.net In contrast, the parent compound without strontium, K₃Fe₂(PO₄)₃, melts at a much lower temperature of 800 °C. researchgate.net DSC can be performed simultaneously with TGA, which allows for the differentiation of thermal events like melting from degradation, especially when they occur in a narrow temperature range. mdpi.com

Mechanical Property Assessment

The mechanical properties of this compound materials are critical for their application, particularly in load-bearing biomedical implants.

Compressive and Flexural Strength Characterization

The incorporation of strontium into phosphate-based cements and ceramics can significantly influence their compressive and flexural strength. Strontium-doped calcium phosphate cements have demonstrated a compressive strength of 45 MPa, a 25% improvement over pure calcium phosphate cements. Similarly, a strontium-enhanced calcium phosphate hybrid cement showed a substantial increase in compressive strength from 11.21 MPa to 45.52 MPa. researchgate.net However, the effect is not universally positive; in some strontium magnesium phosphate cements, compressive strength was observed to decrease with increasing strontium content, though a formulation with 0.5 mol of strontium still achieved 22.5 MPa, meeting requirements for bone repair materials. nih.gov For highly porous (80%) scaffolds made of strontium-incorporated β-TCP, the compressive strength was reported as 1.44 MPa. sciopen.com

Flexural strength is another key parameter. Borate-filled bone cements that form a this compound precipitate on their surface have exhibited biaxial flexural strengths ranging from 16 to 44 MPa. mdpi.comnih.gov In contrast, adding strontium calcium polyphosphate particles to polymethyl methacrylate (B99206) (PMMA) bone cement was found to decrease the flexural strength compared to pure PMMA, although the mechanical properties still met the ISO 5833 standard. royalsocietypublishing.org Flexural strength is often measured using a three-point bending test on standardized specimens. rsc.org

Compressive and Flexural Strength of Various this compound Materials

| Material | Compressive Strength (MPa) | Flexural Strength (MPa) | Reference |

|---|---|---|---|

| Strontium-doped Calcium Phosphate Cement | 45 | - | |

| Strontium-enhanced Calcium Phosphate Hybrid Cement | 45.52 | - | researchgate.net |

| Strontium Magnesium Phosphate Cement (0.5 mol Sr) | 22.5 | - | nih.gov |

| 80% Porous Sr-incorporated β-TCP Scaffold | 1.44 | - | sciopen.com |

| Borate-filled Cement with Sr-Phosphate Precipitate | - | 16 - 44 | mdpi.comnih.gov |

Elastic Modulus and Hardness Determination

Elastic modulus and hardness are measures of a material's stiffness and resistance to localized plastic deformation, respectively. For strontium-substituted calcium phosphate biphasic ceramics, Vickers hardness was found to increase slightly from 5.2 to 5.5 GPa with greater strontium addition, an effect attributed to the formation of a biphasic structure of hydroxyapatite and tricalcium phosphate. nih.gov The Mohs hardness for synthetic strontium hydroxylapatite (Apatite-(SrOH)) is reported to be 5. webmineral.com

The elastic modulus of Mg-based metals, which are sometimes coated with this compound, is between 41–45 GPa, which is close to that of human bone (10–40 GPa). frontiersin.org For dental composite resins containing strontium-modified phosphate-based glass microfillers, the mechanical properties, including elastic modulus and hardness, showed only slight differences compared to the control group without strontium. nih.gov The elastic properties of strontium-doped phosphate bioactive glasses can also be evaluated using theoretical models like the Makishima and Mackenzie model. joaasr.com

Hardness of this compound-Containing Materials

| Material | Hardness | Reference |

|---|---|---|

| Strontium-substituted Ca-Phosphate Ceramics | 5.2 - 5.5 GPa (Vickers) | nih.gov |

| Apatite-(SrOH) (Sr₅(PO₄)₃OH) | 5 (Mohs) | webmineral.com |

| This compound Glass with Al₂O₃ | Increases with Al₂O₃ content | scispace.com |

Theoretical and Computational Investigations of Strontium Phosphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of multi-electron systems. For strontium phosphate (B84403) systems, DFT calculations offer a powerful means to understand their intrinsic properties from first principles.

Electronic Structure and Bonding Characteristics

DFT calculations are extensively employed to elucidate the electronic structure and bonding characteristics of strontium phosphate compounds. This includes determining electron density distributions, analyzing band structures, and calculating the density of states (DOS) wikipedia.orgkrukaiart.comscispace.comloradchemical.com. For instance, DFT studies on monothis compound monohydrate, Sr(H2PO4)2·H2O, have shown high agreement between calculated geometric parameters and spectroscopic data with experimental results nih.gov. Similarly, for a new strontium polyphosphate form, α-Sr(PO3)2, DFT provided crucial insights into its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) properties wikipedia.orgkrukaiart.com. Bonding population analysis, derived from DFT, can further reveal the nature and strength of chemical bonds within these materials, showing hybridization states of constituent atoms, such as Sr 5s and O 2p orbitals scispace.comloradchemical.com.

Defect Formation Energies and Ion Substitution Mechanisms

DFT calculations are crucial for understanding the energetics of defect formation and ion substitution mechanisms within crystal structures. Defect formation energies (Ef) are key indicators of the thermodynamic stability of a defect and the ease with which a substitution or vacancy can occur mdpi-res.comwikipedia.orgumc.edu.dznih.gov. Lower Ef values suggest more stable defect configurations and a higher likelihood of their formation mdpi-res.com. While specific detailed studies on defect formation energies and ion substitution mechanisms within this compound compounds were not extensively detailed in the provided search results, DFT is a standard method applicable to such investigations. It allows researchers to predict how foreign ions might substitute into the this compound lattice or how vacancies might form, thereby influencing the material's properties umc.edu.dznih.govnih.gov.

Prediction of Crystal Structures and Polymorphism

DFT plays a significant role in the prediction of crystal structures and the study of polymorphism in inorganic compounds like strontium phosphates. Polymorphism refers to the ability of a compound to exist in multiple crystal forms with the same chemical composition, each potentially possessing distinct physicochemical properties americanelements.com. DFT calculations are used to optimize and refine predicted crystal structures, often generated by other methods, and to accurately rank their relative energies, helping to identify the most stable polymorphs americanelements.comnih.gov. For example, DFT simulations have been successfully applied to new strontium polyphosphate forms, such as α-Sr(PO3)2, where the theoretical structural parameters showed good agreement with experimental investigations from X-ray diffraction wikipedia.orgkrukaiart.comeasychem.org. The inherent flexibility of phosphate groups to accommodate various cations contributes to the diversity of crystal structures observed in inorganic phosphates, making computational prediction a valuable tool.

The crystal structure parameters for α-Sr(PO3)2 determined through X-ray diffraction and supported by DFT calculations are presented in Table 1. easychem.org

Table 1: Crystal Structure Parameters for α-Sr(PO3)2

| Parameter | Value (X-ray Diffraction) |

| Crystal System | Triclinic |

| Space Group | P-1 (Z = 4) |

| a (Å) | 5.7938(3) |

| b (Å) | 7.2039(4) |

| c (Å) | 8.0673(4) |

| α (°) | 97.800(2) |

| β (°) | 104.590(2) |

| γ (°) | 106.647(2) |

| V (ų) | 304.25(3) |

Analysis of Molecular Structure and Global/Local Reactivity (e.g., HOMO-LUMO)

DFT is instrumental in optimizing the molecular structure of this compound units and analyzing their global and local reactivity. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting capacity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a compound's kinetic stability and chemical reactivity nih.gov. A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity, indicating that the molecule is less polarizable nih.gov.

For Sr(H2PO4)2·H2O, DFT calculations determined a HOMO-LUMO energy gap of 5.19 eV, suggesting low reactivity and a tendency towards stability nih.gov. For α-Sr(PO3)2, the HOMO orbital was found to be delocalized to the strontium coordinate part, while the LUMO orbital was delocalized to the polyphosphate krukaiart.com. The energy gap for α-Sr(PO3)2 was noted to be slightly lower than that found in a comparable compound, suggesting that its molecular structure is more favorable for charge transfer krukaiart.com.

Molecular Electrostatic Potential (MEP) surfaces, also derived from DFT, are utilized to visualize the total electron density and identify electrophilic and nucleophilic sites, thereby assessing both global and local reactivity krukaiart.comeasychem.org. Additionally, the Density of States (DOS) provides insights into molecular orbital contributions and helps in understanding charge transfer within the compound krukaiart.comeasychem.org.

Table 2 summarizes the calculated HOMO-LUMO energy gaps for specific this compound compounds.

Table 2: Calculated HOMO-LUMO Energy Gaps for this compound Compounds

| Compound | Calculated HOMO-LUMO Energy Gap (eV) | Reference |

| Sr(H2PO4)2·H2O | 5.19 | nih.gov |

| α-Sr(PO3)2 | Not explicitly stated, but noted as "slightly lower than that found in the compound" for charge transfer krukaiart.com | krukaiart.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time, providing a dynamic view of their interactions. For this compound systems, MD simulations are invaluable for understanding the dynamic behavior of ions and their interactions with phosphate structures.

Ion-Phosphate Backbone Interactions

MD simulations offer an atomistic understanding of how strontium ions interact with phosphate groups, particularly within complex biological or material systems where a "phosphate backbone" is present, such as in DNA or other polyelectrolytes. Studies involving alkaline earth metal ions, including Sr2+, have demonstrated that these ions preferentially bind to the phosphate backbone due to its intrinsic negative charge.

The interactions between cations and phosphate groups are primarily governed by electrostatic forces. MD simulations distinguish between different binding modes:

Contact Ion-Pairs (CIP) : The phosphate group is located within the first solvation shell of the cation.

Solvent-Shared Ion-Pairs (SIP) : Ions are separated by a single solvent layer.

Solvent-Separated Ion-Pairs (SSIP) : Both ions retain a single solvation layer, separated by multiple solvent molecules.

Structural Dynamics of this compound Glasses

Molecular dynamics (MD) simulations are a prominent computational tool for investigating the structural dynamics of this compound glasses. Studies have explored the influence of strontium oxide (SrO) addition on the structural properties of phosphate glasses. For instance, classical molecular dynamics simulations have shown that increasing SrO content in (100-x)P₂O₅–xSrO glass compositions (where x ranges from 0 to 45 mol%) leads to a progressive increase in glass density and a reduction in molar volume. Specifically, density increased from 2.400 g/cm³ to 2.937 g/cm³, while molar volume decreased from 59.143 to 42.449 cm³/mol. researchgate.netresearchgate.net This densification is attributed to the placement of strontium atoms within the open voids of the glass network, effectively decreasing the free space and indicating strontium's role as a network modifier. researchgate.net

The addition of SrO also results in the depolymerization of the phosphate network. researchgate.netresearchgate.netmdpi.com This depolymerization is characterized by decreases in glass connectivity and dimensionality parameters. mdpi.com Analysis of pair distribution functions (PDFs) and coordination numbers (CNs) provides further insights. For example, in iron-phosphate glasses, the Sr-O bond distance was observed to increase with SrO content, and the mean coordination number for oxygen around strontium increased from approximately 6.4 Å to 7 Å. mdpi.com These findings align with previous experimental and theoretical research on the short-range structure of these glasses. researchgate.netresearchgate.netmdpi.com

The local environment of dopants within this compound glasses has also been a subject of computational inquiry. Molecular dynamics simulations investigating the effect of europium (Eu) dopant on 65% P₂O₅ - (35-x)% SrO - x% Eu₃O₂ glasses revealed that increasing europium content leads to an increase in glass density from 2.784 to 2.860 g/cm³. tandfonline.comtandfonline.com The Eu-O distances were found to be in the range of 2.18–2.21 Å, with coordination numbers between 6.59 and 6.79. tandfonline.comtandfonline.com Conversely, the Sr-O coordination numbers decreased from 7.30 to 6.55 with increased europium content. tandfonline.comtandfonline.com The weak coordination of the Eu-Eu pair suggests good solubility of europium within the glass matrix. tandfonline.comtandfonline.com

The following table summarizes the structural changes in this compound glasses with varying SrO content:

| SrO Content (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) |

| 0 | 2.400 | 59.143 |

| 45 | 2.937 | 42.449 |

| (100-x)P₂O₅–xSrO system. researchgate.netresearchgate.net |

Ion Diffusion and Transport Mechanisms

Computational studies, particularly molecular dynamics simulations, are instrumental in understanding ion diffusion and transport mechanisms within this compound systems. These simulations can investigate the dissolution behavior of glasses in aqueous environments and the mobility of ions. nih.govacs.org

In strontium-containing bioactive glasses, molecular dynamics simulations have been used to study the effect of SrO/CaO substitution on ionic diffusion and dynamic properties. It has been observed that while SrO/CaO substitution increases glass density, it does not significantly alter the medium-range glass structures or the diffusion energy barriers of sodium, calcium, and strontium ions, which remain nearly constant. researchgate.net However, strontium ions can influence the diffusion behaviors of calcium and sodium ions at higher temperatures, as evidenced by their velocity autocorrelation functions. researchgate.net Strontium ions primarily contribute to the lower frequency range (around 100 cm⁻¹) of the vibrational spectra. researchgate.net

Beyond glass systems, computational approaches have also explored strontium ion transport in more complex biological contexts. For instance, molecular dynamics simulations have investigated the interaction of strontium ions with hydroxyapatite (B223615) (HA), a common calcium phosphate biomaterial. These studies revealed that Sr²⁺ doping can tailor protein-HA interactions, with strontium-doped surfaces generally supporting fibronectin adhesion better than pure HA. biorxiv.org The presence of Sr²⁺ ions was found to modify the non-bonded interaction between protein and surface, leading to an increase in attractive coulombic interaction energy. biorxiv.org Furthermore, computational models are being developed to simulate Sr²⁺ mobility in bone, which could aid in predicting the amount of strontium released by biomaterials for local bone healing. royalsocietypublishing.orgnih.gov

Thermodynamic Modeling of Phase Stability and Solubility

Thermodynamic modeling, often employing first-principles calculations, is crucial for predicting the phase stability and solubility of this compound compounds. These computational methods provide insights into the energetic favorability of different this compound structures and their behavior in various environments.

First-principles calculations have been systematically applied to investigate the structural stability, electronic, vibrational, and thermodynamic properties of strontium apatites, specifically Sr₁₀(PO₄)₆X₂ where X can be F, Cl, or Br. rsc.orgrsc.org Results concerning cohesive energies and formation enthalpies indicate that the thermal stability of these strontium apatites decreases in the order: Sr₁₀(PO₄)₆F₂ (Sr-FAP) > Sr₁₀(PO₄)₆Cl₂ (Sr-ClAP) > Sr₁₀(PO₄)₆Br₂ (Sr-BrAP). rsc.orgrsc.org This trend is also reflected in their band gaps. rsc.orgrsc.org The negative cohesive energies and formation enthalpies calculated for these compounds confirm their stability. rsc.org

| Strontium Apatite | Thermal Stability Trend |

| Sr₁₀(PO₄)₆F₂ | Highest |

| Sr₁₀(PO₄)₆Cl₂ | Intermediate |

| Sr₁₀(PO₄)₆Br₂ | Lowest |

| Based on cohesive energies and formation enthalpies. rsc.orgrsc.org |

Furthermore, the phonon calculations, performed using approaches like the linear-response method, confirm the dynamic stability of these strontium apatites. rsc.orgrsc.org While their thermodynamic properties exhibit similar behaviors, subtle differences are observed, which are expected due to the varying halogen atoms. rsc.org

Thermodynamic modeling has also been applied to understand the integration of strontium ions into the crystalline structure of hydroxyapatite, a calcium phosphate, analyzing binary systems like Ca₁₀(PO₄)₆(OH)₂ - Sr₁₀(PO₄)₆(OH)₂. researchgate.net These models can predict thermodynamic functions and the possibility of superstructures in polycrystalline specimens. researchgate.net Such modeling efforts are vital for defining chemical processes, for instance, in strontium/transuranic (Sr/TRU) separation processes, by improving predictions of thermodynamic model parameterizations. pnnl.gov

Computational Design and Optimization of this compound Scaffolds